[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method involves the alkylation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 3-methyl-1-propyl-1H-pyrazole
- 1-ethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-6-19-14(7-12(3)17-19)10-15-8-13-9-16-18(5-2)11-13/h7,9,11,15H,4-6,8,10H2,1-3H3 |
InChI Key |
GICFOEIFVUEGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2)CC |
Origin of Product |
United States |
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